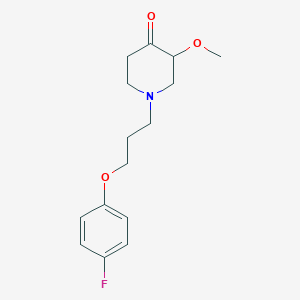
1-(3-(4-Fluorophenoxy)propyl)-3-methoxy-4-piperidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(4-Fluorophenoxy)propyl)-3-methoxy-4-piperidinone is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as FPPP and is a member of the piperidinone family of compounds. FPPP has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various scientific research applications.
Wirkmechanismus
The exact mechanism of action of FPPP is not fully understood. However, it is believed to act on the central nervous system by increasing the levels of certain neurotransmitters such as dopamine, serotonin, and norepinephrine. FPPP has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemische Und Physiologische Effekte
FPPP has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its potential therapeutic effects. FPPP has also been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
FPPP has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. FPPP has also been extensively studied, and its potential therapeutic applications have been well-documented. However, FPPP also has several limitations. Its exact mechanism of action is not fully understood, and its potential side effects and toxicity have not been fully evaluated.
Zukünftige Richtungen
There are several future directions for research on FPPP. One potential area of research is the development of FPPP-based drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Another potential area of research is the development of FPPP-based drugs for the treatment of pain and inflammation. Further research is also needed to fully understand the mechanism of action of FPPP and to evaluate its potential side effects and toxicity.
Synthesemethoden
FPPP can be synthesized through a multi-step process involving the reaction of 4-fluoroanisole with 3-chloropropylamine followed by the reaction of the resulting product with 4-piperidone. The final product is then purified through recrystallization to obtain pure FPPP.
Wissenschaftliche Forschungsanwendungen
FPPP has been studied extensively for its potential applications in various scientific research fields. It has been shown to have potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. FPPP has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Eigenschaften
CAS-Nummer |
116256-11-2 |
|---|---|
Produktname |
1-(3-(4-Fluorophenoxy)propyl)-3-methoxy-4-piperidinone |
Molekularformel |
C15H20FNO3 |
Molekulargewicht |
281.32 g/mol |
IUPAC-Name |
1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-one |
InChI |
InChI=1S/C15H20FNO3/c1-19-15-11-17(9-7-14(15)18)8-2-10-20-13-5-3-12(16)4-6-13/h3-6,15H,2,7-11H2,1H3 |
InChI-Schlüssel |
HEVIJEFDFFKZPG-UHFFFAOYSA-N |
SMILES |
COC1CN(CCC1=O)CCCOC2=CC=C(C=C2)F |
Kanonische SMILES |
COC1CN(CCC1=O)CCCOC2=CC=C(C=C2)F |
Andere CAS-Nummern |
116256-11-2 |
Piktogramme |
Corrosive; Irritant; Environmental Hazard |
Synonyme |
1-(3-(4-fluorophenoxy)propyl)-3-methoxy-4-piperidinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



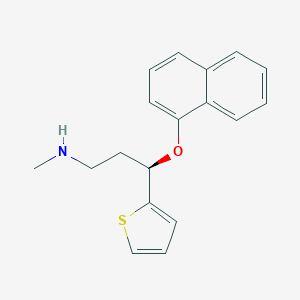
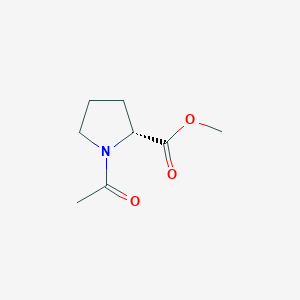
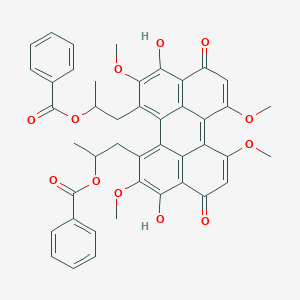

![Imidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B40063.png)
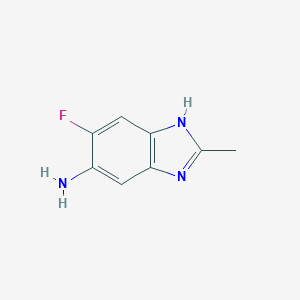
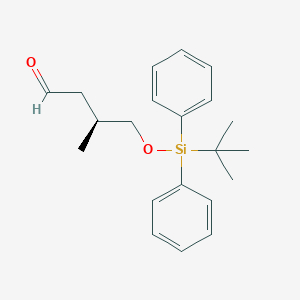
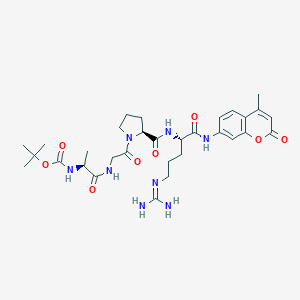
![Benzenesulfonamide,4-[[[6-hydroxy-7-(1-hydroxyethyl)-4,5-dimethyl-2-benzothiazolyl]amino]methyl]-](/img/structure/B40070.png)
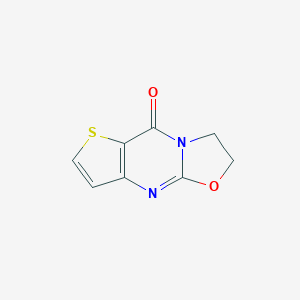
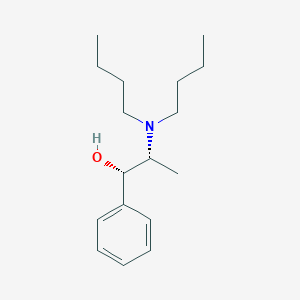
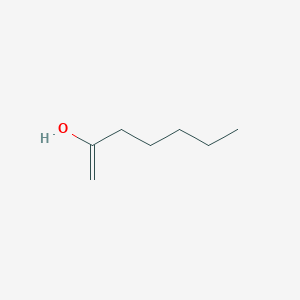
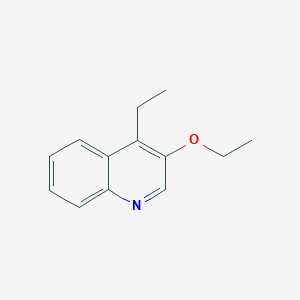
![9-Methyl-7(H)-benzo[C]carbazole](/img/structure/B40087.png)